molecular formula C24H21ClN2O6 B1264545 (1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

Cat. No.: B1264545
M. Wt: 468.9 g/mol
InChI Key: BSOCYPJRZOKXMA-YSKXDDPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-36762 is an amino acid amide.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research by Kitchin and Stoodley (1973) involved the reduction and transformation of related bicyclic compounds, indicating the potential of such structures in synthetic organic chemistry (Kitchin & Stoodley, 1973).
  • Alleman and Vogel (1993) studied the regio- and stereoselective thioamination of similar bicyclic derivatives, highlighting the importance of these compounds in producing selectively functionalized molecules (Alleman & Vogel, 1993).
  • Gerber and Vogel (2001) achieved stereoselective synthesis of related 8-oxabicyclo compounds, useful in the asymmetric synthesis of complex molecules (Gerber & Vogel, 2001).

Mechanistic Insights and Transformations

  • Campbell et al. (2009) described the synthesis of structurally similar compounds as key intermediates in developing potent antagonists, showing their utility in drug discovery (Campbell et al., 2009).
  • Studies on the synthesis and transformation of higher terpenoids by Mironov et al. (2010) involved compounds with structural similarities, indicating the application of these frameworks in natural product synthesis (Mironov et al., 2010).

Applications in Crystallography and Stereochemistry

  • Research by Wu et al. (2015) on the synthesis and crystal structure characterization of a closely related compound highlights the relevance of such structures in understanding stereochemistry and molecular interactions (Wu et al., 2015).

Properties

Molecular Formula

C24H21ClN2O6

Molecular Weight

468.9 g/mol

IUPAC Name

(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

InChI

InChI=1S/C24H21ClN2O6/c25-15-7-4-8-16(14(15)12-28)27-20(21(29)26-11-13-5-2-1-3-6-13)24-10-9-17(33-24)18(23(31)32)19(24)22(27)30/h1-10,17-20,28H,11-12H2,(H,26,29)(H,31,32)/t17-,18+,19+,20-,24+/m0/s1

InChI Key

BSOCYPJRZOKXMA-YSKXDDPOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@H]2[C@]34C=C[C@H](O3)[C@H]([C@@H]4C(=O)N2C5=C(C(=CC=C5)Cl)CO)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2C34C=CC(O3)C(C4C(=O)N2C5=C(C(=CC=C5)Cl)CO)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Reactant of Route 4
(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Reactant of Route 5
(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Reactant of Route 6
(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

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